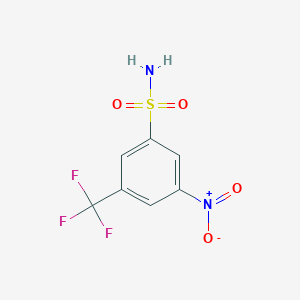![molecular formula C11H16N2O B6588884 (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1931950-01-4](/img/new.no-structure.jpg)
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 3-aminophenylmethyl group and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . For instance, 4-chloroaniline can be reacted with 2,5-hexanedione in the presence of α-amylase to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
化学反应分析
Types of Reactions
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
科学研究应用
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Aminopyrazoles: These compounds share a similar amino group and are used in the synthesis of heterocyclic systems.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used in medicinal chemistry.
Uniqueness
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1931950-01-4 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2/t11-/m0/s1 |
InChI 键 |
QIAXXHVLJQQATR-NSHDSACASA-N |
手性 SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)N |
规范 SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)N |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



